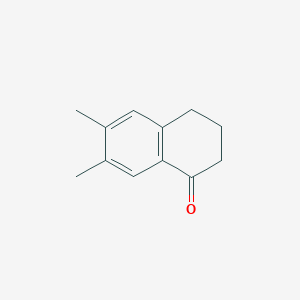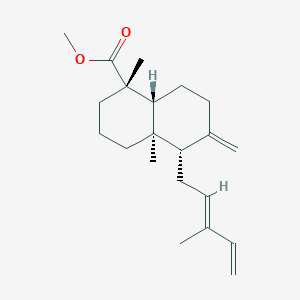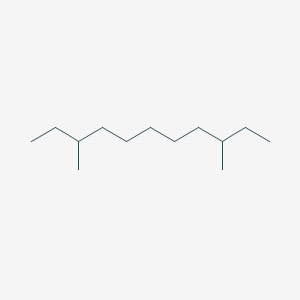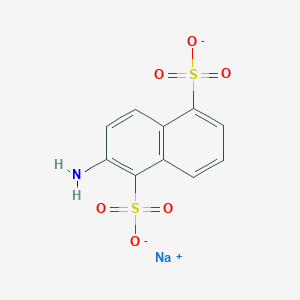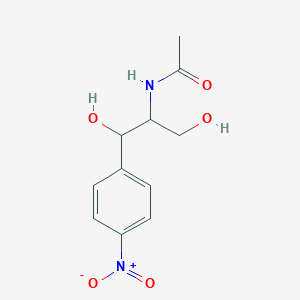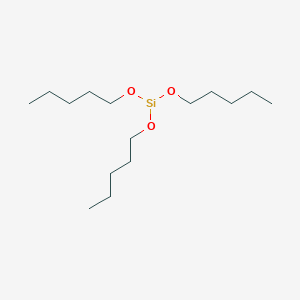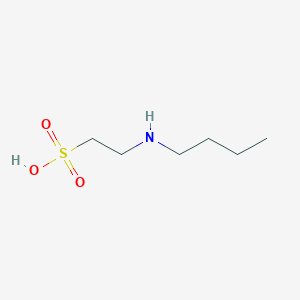
Platinum difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum difluoride (PtF2) is a chemical compound that has been the subject of extensive research due to its unique properties and potential applications in various fields. It is a highly reactive and unstable compound that has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
Platinum difluoride has been the subject of extensive research due to its potential applications in various fields. It has been studied for its use in catalysis, as a potential anti-cancer agent, and as a potential material for superconductors. In catalysis, platinum difluoride has been shown to be an effective catalyst for various reactions, including the oxidation of alkanes and alkenes. In anti-cancer research, platinum difluoride has been shown to inhibit the growth of cancer cells in vitro. In superconductor research, platinum difluoride has been studied for its potential use as a material for high-temperature superconductors.
Wirkmechanismus
The mechanism of action of platinum difluoride is not fully understood. However, it is believed that it interacts with biological molecules, such as DNA and proteins, through the formation of covalent bonds. This interaction can lead to the inhibition of cellular processes, such as DNA replication and protein synthesis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of platinum difluoride are not fully understood. However, it has been shown to have cytotoxic effects on cancer cells in vitro. It has also been shown to have potential neurotoxic effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using platinum difluoride in lab experiments include its high reactivity and potential applications in catalysis, anti-cancer research, and superconductor research. However, its high reactivity also makes it difficult to handle and requires specialized equipment and expertise. Additionally, its potential neurotoxic effects make it unsuitable for use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on platinum difluoride. One area of research is the development of safer and more efficient synthesis methods. Another area of research is the exploration of its potential applications in catalysis, anti-cancer research, and superconductor research. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesemethoden
Platinum difluoride can be synthesized through various methods, including the reaction of platinum powder with fluorine gas, the reaction of platinum(II) chloride with fluorine gas, and the reaction of platinum(IV) fluoride with hydrogen fluoride. However, these methods are highly dangerous and require specialized equipment and expertise.
Eigenschaften
CAS-Nummer |
18820-56-9 |
|---|---|
Produktname |
Platinum difluoride |
Molekularformel |
F2Pt |
Molekulargewicht |
233.08 g/mol |
IUPAC-Name |
difluoroplatinum |
InChI |
InChI=1S/2FH.Pt/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
FXGFZZYDXMUETH-UHFFFAOYSA-L |
SMILES |
F[Pt]F |
Kanonische SMILES |
F[Pt]F |
Andere CAS-Nummern |
18820-56-9 |
Synonyme |
difluoroplatinum |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



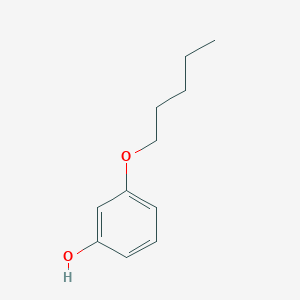
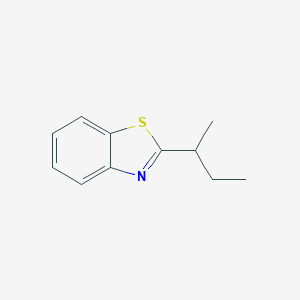
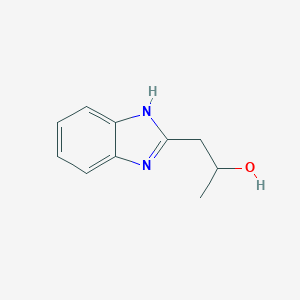
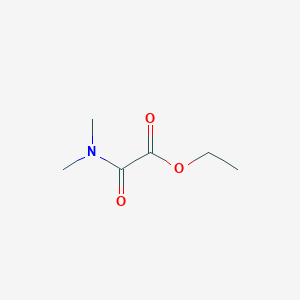
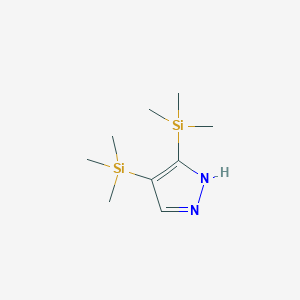
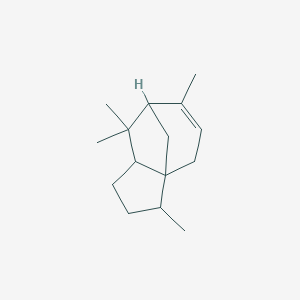
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
